

superoxide dismutase activity assay with Dihydrosamidin

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Compound of Interest

Compound Name: Dihydrosamidin

Cat. No.: B1219024

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An important clarification regarding the specified reagent "**Dihydrosamidin**": This term does not correspond to a known chemical reagent used in superoxide dismutase (SOD) assays. It is highly probable that this is a typographical error for Dihydrorhodamine 123 (DHR 123), a well-established fluorogenic probe for detecting reactive oxygen species. This application note and protocol are therefore based on the use of Dihydrorhodamine 123.

Application Note & Protocol

Topic: Superoxide Dismutase (SOD) Activity Assay using Dihydrorhodamine 123

Audience: Researchers, scientists, and drug development professionals.

Introduction

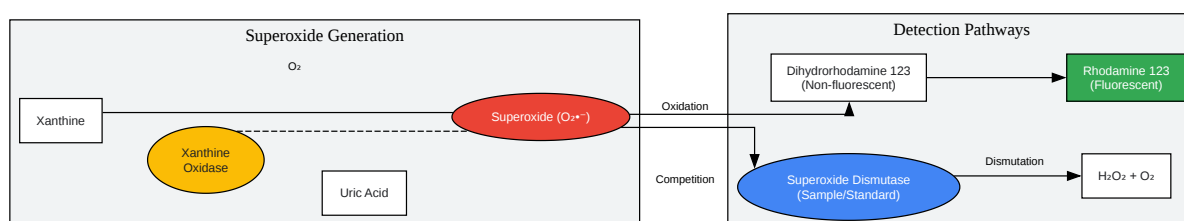
Superoxide dismutases (SODs) are a critical class of metalloenzymes that play a vital role in the antioxidant defense system of aerobic organisms.[1] Their primary function is to catalyze the dismutation of the highly reactive superoxide anion radical ($O_2^{\bullet-}$) into molecular oxygen (O_2) and hydrogen peroxide (H_2O_2).[2][3] This enzymatic activity is a crucial first line of defense against oxidative stress, which is implicated in numerous pathologies, including neurodegenerative diseases, inflammation, and cancer. Consequently, the accurate measurement of SOD activity in biological samples is essential for both basic research and clinical drug development.

This document provides a detailed protocol for a sensitive, fluorescence-based assay to determine SOD activity in various samples. The assay utilizes a superoxide-generating system (xanthine/xanthine oxidase) and the fluorogenic probe Dihydrorhodamine 123 (DHR 123).

Principle of the Assay

The assay is based on a competitive inhibition reaction. Superoxide anions ($O_2^{\bullet-}$) are generated in a cell-free system by the enzymatic reaction of xanthine oxidase with its substrate, xanthine.[4] In the absence of SOD, these superoxide radicals oxidize the non-fluorescent Dihydrorhodamine 123 (DHR 123) to its highly fluorescent product, Rhodamine 123.[5][6][7] The rate of fluorescence increase is directly proportional to the rate of superoxide generation.

When a sample containing SOD is introduced, the enzyme competes with DHR 123 for the superoxide anions, catalyzing their dismutation to H_2O_2 and O_2 . [4] This scavenging activity reduces the amount of superoxide available to oxidize DHR 123, leading to a decrease in the rate of fluorescence generation. The extent of this inhibition is proportional to the SOD activity in the sample, which can be quantified by comparing the rate of fluorescence change to a known SOD standard.



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Caption: Principle of the competitive SOD activity assay using DHR 123.

Materials and Reagents

Equipment

- Fluorescence microplate reader with excitation/emission filters for ~500 nm and ~536 nm, respectively.[\[5\]](#)
- 96-well black, clear-bottom microplates
- Multichannel pipette
- Standard laboratory pipettes and tips
- Incubator set to 37°C
- Microcentrifuge tubes

Reagents and Buffers

- Superoxide Dismutase (Bovine Erythrocyte) Standard (e.g., Sigma-Aldrich, Cat. No. S7571)
- Dihydrorhodamine 123 (DHR 123) (e.g., Invitrogen, Cat. No. D23806)
- Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375)
- Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)
- Potassium phosphate, monobasic (KH_2PO_4)
- Potassium phosphate, dibasic (K_2HPO_4)
- Diethylenetriaminepentaacetic acid (DTPA)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ultrapure water
- Sample of interest (e.g., cell lysate, tissue homogenate, plasma)[\[1\]](#)

Reagent Preparation

Note: Prepare all solutions fresh on the day of the assay.

- Assay Buffer (50 mM Potassium Phosphate, 0.1 mM DTPA, pH 7.4):
 - Prepare a 50 mM potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic stock solutions to achieve pH 7.4.
 - Add DTPA to a final concentration of 0.1 mM. This chelating agent is added to remove any contaminating transition metals that could interfere with the assay.
- DHR 123 Stock Solution (1 mM):
 - Dissolve DHR 123 powder in anhydrous DMSO to make a 1 mM stock solution.
 - Store in small aliquots at -20°C or -80°C, protected from light.[\[8\]](#)
- DHR 123 Working Solution (10 µM):
 - Immediately before use, dilute the 1 mM DHR 123 Stock Solution 1:100 in Assay Buffer.
 - Keep this solution on ice and protected from light.
- Xanthine Solution (10 mM):
 - Dissolve xanthine powder in 20 mM NaOH to a final concentration of 10 mM.
 - Further dilute this solution 1:10 in Assay Buffer to a final working concentration of 1 mM.
- SOD Standard Solutions (0-50 U/mL):
 - Reconstitute lyophilized SOD in Assay Buffer to create a high-concentration stock (e.g., 200 U/mL).
 - Perform serial dilutions of the stock solution in Assay Buffer to create a range of standards (e.g., 50, 25, 12.5, 6.25, 3.125, and 0 U/mL).
- Xanthine Oxidase (XO) Solution (0.1 U/mL):

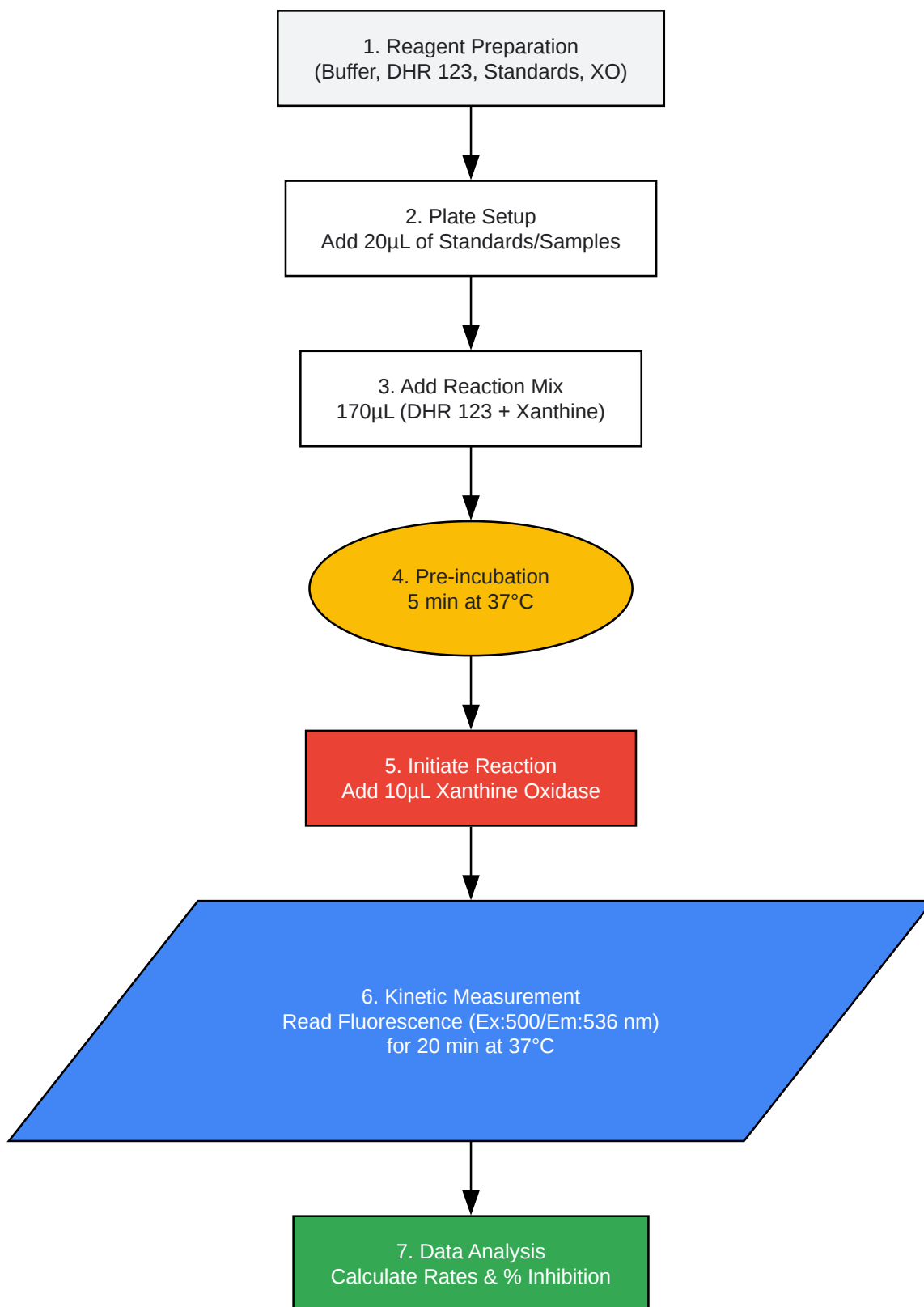
- Dilute the commercial Xanthine Oxidase stock in Assay Buffer to a final activity of 0.1 U/mL.
- Prepare this solution immediately before initiating the reaction and keep it on ice. The optimal concentration may need to be determined empirically to achieve a linear fluorescence increase over 10-20 minutes in control wells.

Experimental Protocol

This protocol is designed for a 96-well plate format. It is recommended to run all samples, standards, and controls in triplicate.

- Plate Setup:
 - Design a plate map including wells for Blanks, Controls (0 U/mL SOD), SOD Standards, and Samples.
 - Blank: Contains Assay Buffer instead of sample/standard and XO solution. Measures background fluorescence.
 - Control (B₀): Contains Assay Buffer instead of sample/standard. Represents maximum (uninhibited) fluorescence generation.
- Add Standards and Samples:
 - Add 20 µL of each SOD Standard (0-50 U/mL) to the appropriate wells.
 - Add 20 µL of your prepared samples to the sample wells.
 - Add 20 µL of Assay Buffer to the Control (B₀) wells.
- Add DHR 123 and Xanthine:
 - Prepare a reaction mix containing the DHR 123 Working Solution and the Xanthine Solution. For each well, you will need 160 µL of DHR 123 (10 µM) and 10 µL of Xanthine (1 mM).
 - Add 170 µL of this DHR/Xanthine mix to every well.

- Pre-incubation:
 - Incubate the plate for 5 minutes at 37°C to bring all components to temperature.
- Initiate Reaction:
 - Using a multichannel pipette, add 10 µL of the Xanthine Oxidase (XO) Solution (0.1 U/mL) to all wells except the Blanks.
 - For Blank wells, add 10 µL of Assay Buffer.
 - The total volume in each well should now be 200 µL.
- Kinetic Measurement:
 - Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
 - Measure the fluorescence intensity (Excitation: 500 nm, Emission: 536 nm) every minute for 20 minutes.



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Caption: Experimental workflow for the DHR 123-based SOD activity assay.

Data Presentation and Analysis

Quantitative Data Summary

Parameter	Value	Unit
Reagent Concentrations		
Assay Buffer	50	mM
DHR 123 Working Solution	10	μ M
Xanthine Working Solution	1	mM
SOD Standard Range	0 - 50	U/mL
Xanthine Oxidase	0.1	U/mL
Reaction Volumes		
Sample / Standard	20	μ L
DHR / Xanthine Mix	170	μ L
Xanthine Oxidase	10	μ L
Total Volume	200	μ L
Assay Conditions		
Incubation Temperature	37	$^{\circ}$ C
Incubation Time	20	min
Fluorescence Excitation	~500	nm
Fluorescence Emission	~536	nm

Calculation of Results

- Determine Reaction Rates:
 - For each well, plot fluorescence intensity against time (in minutes).
 - Determine the slope (V) of the linear portion of the curve. This represents the rate of reaction (Δ Fluorescence/min).

- Calculate Percent Inhibition:
 - Calculate the average rate for the Control (B_0) wells (V_0).
 - For each standard and sample well, calculate the percent inhibition using the following formula:

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$$\% \text{ Inhibition} = [(V_0 - V_{\text{sample}}) / V_0] \times 100$$

- Generate Standard Curve:
 - Plot the % Inhibition for each SOD standard (Y-axis) against its corresponding activity (U/mL) (X-axis).
 - Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value. An R^2 value > 0.98 is desirable.
- Determine Activity in Samples:
 - Use the calculated % Inhibition for your unknown samples to determine the SOD activity (in U/mL) from the standard curve equation.
 - Remember to account for any dilution factors used during sample preparation to express the final activity per mg of protein or per mL of the original sample.

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